molecular formula C12H21BO3Si B120882 4-(tert-Butyldimethylsilyloxy)phenylboronic acid CAS No. 159191-56-7

4-(tert-Butyldimethylsilyloxy)phenylboronic acid

Cat. No. B120882
M. Wt: 252.19 g/mol
InChI Key: NVHHEADQQACSCJ-UHFFFAOYSA-N
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Description

4-(tert-Butyldimethylsilyloxy)phenylboronic acid is a chemical compound that is related to phenylboronic acids, which are known for their utility in various organic reactions, particularly in Suzuki coupling reactions that are widely used in the synthesis of complex organic molecules. While the specific compound 4-(tert-Butyldimethylsilyloxy)phenylboronic acid is not directly mentioned in the provided papers, the synthesis and characterization of a similar compound, 4-tert-butylphenylboronic acid, is described . This compound is synthesized using trimethyl borate and Grignard reagents, indicating that the tert-butyldimethylsilyloxy group could be introduced in a similar fashion to protect the phenolic group during the synthesis of the boronic acid.

Synthesis Analysis

The synthesis of 4-tert-butylphenylboronic acid, which shares a structural similarity with 4-(tert-Butyldimethylsilyloxy)phenylboronic acid, involves the use of Grignard reagents and trimethyl borate . The reaction is carried out under nitrogen to prevent unwanted side reactions with atmospheric moisture or oxygen. The optimized process yields a final product at 69.5% after a reaction time of 140 minutes at temperatures between -20 to -30°C. This method could potentially be adapted for the synthesis of 4-(tert-Butyldimethylsilyloxy)phenylboronic acid by introducing the silyloxy protecting group at the appropriate step.

Molecular Structure Analysis

The molecular structure of 4-tert-butylphenylboronic acid is confirmed by mass spectrometry and nuclear magnetic resonance (NMR) . These techniques could also be used to analyze the structure of 4-(tert-Butyldimethylsilyloxy)phenylboronic acid. Mass spectrometry would provide the molecular weight and fragmentation pattern, while NMR would offer insights into the chemical environment of the protons and carbon atoms within the molecule.

Chemical Reactions Analysis

Phenylboronic acids are known to participate in Suzuki coupling reactions, which are pivotal in the formation of carbon-carbon bonds . The presence of the tert-butyld

Scientific Research Applications

Chemical Analysis and Profiling

4-(tert-Butyldimethylsilyloxy)phenylboronic acid has been used in chemical analysis, specifically in capillary gas chromatography. This technique enables the simultaneous quantitative determination of various metabolites, aiding in the diagnosis and follow-up of patients with specific tumors and inborn errors of metabolism (Muskiet, Stratingh, Stob, & Wolthers, 1981).

Supramolecular Chemistry

In supramolecular chemistry, phenylboronic acids like 4-(tert-Butyldimethylsilyloxy)phenylboronic acid contribute to the design and synthesis of supramolecular assemblies. These assemblies are formed due to hydrogen bonds and have potential applications in material science and nanotechnology (Pedireddi & Seethalekshmi, 2004).

Organic Synthesis

This compound has shown efficacy in organic synthesis, such as in the catalysis of dehydrative amidation between carboxylic acids and amines, and in the synthesis of alpha-dipeptides (Wang, Lu, & Ishihara, 2018). Additionally, it has been used in the synthesis of 2-Fluoro-4-(trans-4-alkylcyclohexyl)phenylboronic acid, showcasing its versatility in chemical reactions (Zhong-wei, 2006).

Catalysis in Asymmetric Synthesis

This acid is also involved in the rhodium-catalyzed preparation of chiral compounds, like 3-arylpyrrolidines, through asymmetric addition to di-tert-butyl fumarate. This method yields compounds with high optical purity, useful in medicinal and pharmaceutical chemistry (Chung, Janmanchi, & Wu, 2012).

Carbohydrate Chemistry

In carbohydrate chemistry, phenylboronic acids are crucial for synthesizing specifically substituted or oxidized sugar derivatives. They facilitate the synthesis of specific carbonyl derivatives or particularly substituted carbohydrate compounds (Ferrier, 1972).

Safety And Hazards

The safety information available suggests that this compound is non-combustible . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

The compound is used as a starting material for the synthesis of red electroluminescent polyfluorenes . It is also involved in the synthesis of biologically active molecules, indicating its potential for future applications in medicinal chemistry .

properties

IUPAC Name

[4-[tert-butyl(dimethyl)silyl]oxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BO3Si/c1-12(2,3)17(4,5)16-11-8-6-10(7-9-11)13(14)15/h6-9,14-15H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHHEADQQACSCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90455505
Record name 4-(tert-Butyldimethylsilyloxy)phenylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-Butyldimethylsilyloxy)phenylboronic acid

CAS RN

159191-56-7
Record name 4-(tert-Butyldimethylsilyloxy)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(tert-Butyldimethylsilyloxy)phenylboronic Acid (contains varying amounts of Anhydride)
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Synthesis routes and methods I

Procedure details

A dry reactor equipped with two addition funnels, nitrogen inlet, and a mechanical stirrer was set up over a dry ice bath. To one of the addition funnels was added a filtered, preformed Grignard reagent from the reaction of 4-(t-butyldimethylsilyloxy)-bromobenzene (28.7 g, 0.1 mol) with magnesium turnings (2.96 g, 0.12 mol) in THF (70 mL). To the other addition funnel was added trimethylborate (12.48 g, 0.12 mol) in THF (50 mL). The reactor was charged with about 10 mL of the borate solution and was cooled to -70° C. About 10 mL of the Grignard solution was then added. The remaining borate and Grignard solutions were then added in aliquots in such a way as to ensure a slight excess of borate. The reaction mixture was stirred at -70° C. for one hour then stirred at room temperature for 20 hours. The reactor was cooled to 0° C. and water (100 mL) was slowly added with vigorous stirring. The mixture was extracted with ether (400 mL). The ether layer was washed with water (2×200 mL), dried over anhydrous MgSO4, then concentrated on a roto-evaporator to afford a light-tan-colored solid (22.0 g, 87 percent). 1H and 13C NMR spectra were consistent with the following structure. ##STR11##
[Compound]
Name
Grignard reagent
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0 (± 1) mol
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100 mL
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28.7 g
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2.96 g
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70 mL
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12.48 g
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50 mL
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Yield
87%

Synthesis routes and methods II

Procedure details

To a solution of 4-tert-butyldimethylsilyloxybromobenzene (11.49 g) in tetrahydrofuran (100 ml) was added a solution of n-butyllithium in n-hexane (1.59M, 32.7 ml) dropwise at −55° C. under a nitrogen atmosphere, and the mixture was stirred for 1 hour at −60° C. To the reaction mixture was added triisopropyl borate (12.84 ml), and the mixture was stirred at −60° C. for 1 hour. The reaction mixture was warmed to ambient temperature, poured into a saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The separated organic layer was washed with brine, dried over magnesium sulfate and evaporated under reduced pressure. The solid was triturated with n-hexane, filtered and washed with n-hexane to give 4-tert-butyldimethylsilyloxyphenylboronic acid (7.45 g).
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11.49 g
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32.7 mL
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Synthesis routes and methods III

Procedure details

Magnesium turnings (0.53 g, 22 mmol) and 20 mL of THF were placed into a two-necked flask. Next, tert-butyldimethylsilyloxyphenyl bromide (5.64 g, 19.6 mmol) was added and the mixture was heated under reflux for 2 h before it was cooled to room temperature. The brown mixture was added to a solution of trimethyl borate (2.43 g, 24 mmol) in 5 mL of THF through a dropping funnel at −78° C. and allowed to warm to room temperature overnight. After hydrolysis with 90 mL of ca. 0.1 M hydrochloric acid followed by standard work-up with methyl tert-butyl ether, the brown residue was washed with 20 mL of cold hexane, and the resulting white product (3.86 g, 78%) was dried in vacuo. Mp: 175° C. (1H NMR (300 MHZ, CDCl3): δ0.25 (s, 6H); 1.01 (s, 9H); 6.95 (d, J=8.5 Hz, 2H); 8.11 (d, J 8.5 Hz, 2H). 13C NMR (75 MHZ, CDCl3): δ−4.3; 18.1; 25.7; 119.8; 137.5; 159.8. Reference: Bolm, C.; Derrien, N.; Seger, A. Synlett 1996, 387.
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0.53 g
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20 mL
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2.43 g
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5 mL
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90 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
J Shin, Y Chang, TLT Nguyen… - Journal of Polymer …, 2010 - Wiley Online Library
Postfunctionalization of high‐molecular‐weight syndiotactic polystyrene (sPS) was achieved via combination of electrophilic bromination at the para‐position of the polymer aromatic …
Number of citations: 21 onlinelibrary.wiley.com
YQ Ye, H Koshino, J Onose, K Yoshikawa, N Abe… - Organic …, 2007 - ACS Publications
Vialinin A, a powerful inhibitor (IC 50 90 pM) of TNF-α production, was synthesized from sesamol in 11 steps with 28% overall yield. The key reactions include a double Suzuki coupling …
Number of citations: 39 pubs.acs.org
M Adamczyk, SR Akireddy, DD Johnson, PG Mattingly… - Tetrahedron, 2003 - Elsevier
A series of 3,7-dihydroimidazo[1,2a]pyrazine-3-ones were prepared from 2-amino-3,5-dibromopyrazine. The concise synthesis of coelenterazine (5j), in three steps, 48% overall yield …
Number of citations: 108 www.sciencedirect.com
L Chen, H Tong, Z Xie, L Wang, X Jing… - Journal of Materials …, 2011 - pubs.rsc.org
By attaching small amounts of highly efficient DAD′-type 2,1,3-benzoselenadiazole and 2,1,3-naphthothiadiazole derivatives to the side chain of a polyfluorene host, we developed …
Number of citations: 17 pubs.rsc.org
Y Haga, S Mizutani, A Naya, H Kishino… - Bioorganic & medicinal …, 2011 - Elsevier
The design, synthesis and structure–activity relationships of a novel class of N-phenylpyridone MCH1R antagonists are described. The core part of the N-phenylpyridone structure was …
Number of citations: 13 www.sciencedirect.com
JA Berrocal, L Pfeifer, D Heijnen… - The Journal of Organic …, 2020 - ACS Publications
The synthesis and characterization of a series of light-driven third-generation molecular motors featuring various structural modifications at the central aromatic core are presented. We …
Number of citations: 7 pubs.acs.org
S Seth, G Savitha, JN Moorthy - Crystal Growth & Design, 2018 - ACS Publications
A semi-rigid organic linker, namely, 3,3′,5,5′-tetrakis(4-(α-carboxy)methoxyphenyl)-2,2′,6,6′-tetramethoxy-1,1′-biphenyl (H 4 L), was designed and synthesized to access metal–…
Number of citations: 12 pubs.acs.org
SH Boyer, H Jiang, JD Jacintho… - Journal of medicinal …, 2008 - ACS Publications
Phosphonic acid (PA) thyroid hormone receptor (TR) agonists were synthesized to exploit the poor distribution of PA-based drugs to extrahepatic tissues and thereby to improve the …
Number of citations: 55 pubs.acs.org
Y Nishiyama, K Akiyama, Y Sakata, T Hosoya… - Chemistry …, 2021 - journal.csj.jp
A facile synthetic method for unsymmetric tetraarylpyrazines by sequential cross-couplings is disclosed. This 5-step synthesis was achieved from 2-amino-3,5-dibromo-6-chloropyrazine …
Number of citations: 2 www.journal.csj.jp
T Terzani - … BRIGHTNESS AND OXYGEN SENSITIVITY OF Ru (II) … - ris.utwente.nl
In this chapter, the synthesis and structural characterization of the first iridium (III) hemicaged complex with an ether bond as connecting moiety between the Ir (ppy) 3-based core and …
Number of citations: 4 ris.utwente.nl

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